Cas no 25116-37-4 (3-Iodobenzophenone)

3-Iodobenzophenone 化学的及び物理的性質
名前と識別子
-
- (3-iodophenyl)(phenyl)methanone
- (3-iodophenyl)-phenylmethanone
- 3-Iodobenzophenone
- 3-iodo-benzophenone
- 3-monoiodobenzophenone
- 3-PhCOC6H4I
- m-iodobenzophenone
-
- インチ: InChI=1S/C13H9IO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9H
- InChIKey: JAFDVXCJWWEVND-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)I
計算された属性
- せいみつぶんしりょう: 307.97000
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 2
じっけんとくせい
- PSA: 17.07000
- LogP: 3.52220
3-Iodobenzophenone セキュリティ情報
3-Iodobenzophenone 税関データ
- 税関コード:2914700090
- 税関データ:
中国税関番号:
2914700090概要:
2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、アセトン申告包装
要約:
HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%
3-Iodobenzophenone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7438936-0.05g |
(3-iodophenyl)(phenyl)methanone |
25116-37-4 | 95% | 0.05g |
$68.0 | 2024-05-23 | |
Enamine | EN300-7438936-5.0g |
(3-iodophenyl)(phenyl)methanone |
25116-37-4 | 95% | 5.0g |
$968.0 | 2024-05-23 | |
A2B Chem LLC | AF63499-1g |
3-Iodobenzophenone |
25116-37-4 | 95% | 1g |
$345.00 | 2024-04-20 | |
1PlusChem | 1P00C3EZ-2.5g |
3-IODOBENZOPHENONE |
25116-37-4 | 95% | 2.5g |
$738.00 | 2024-05-20 | |
Aaron | AR00C3NB-2.5g |
3-Iodobenzophenone |
25116-37-4 | 95% | 2.5g |
$778.00 | 2025-02-14 | |
A2B Chem LLC | AF63499-500mg |
3-Iodobenzophenone |
25116-37-4 | 95% | 500mg |
$277.00 | 2024-04-20 | |
Aaron | AR00C3NB-10g |
3-IODOBENZOPHENONE |
25116-37-4 | 95% | 10g |
$1950.00 | 2023-12-15 | |
Crysdot LLC | CD12091628-1g |
3-Iodobenzophenone |
25116-37-4 | 95+% | 1g |
$316 | 2024-07-24 | |
Aaron | AR00C3NB-250mg |
3-Iodobenzophenone |
25116-37-4 | 95% | 250mg |
$226.00 | 2025-02-14 | |
Aaron | AR00C3NB-100mg |
3-IODOBENZOPHENONE |
25116-37-4 | 95% | 100mg |
$166.00 | 2023-12-15 |
3-Iodobenzophenone 関連文献
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1. Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenesPeter H. Gore,Stewart Thorburn,David J. Weyell J. Chem. Soc. Perkin Trans. 1 1973 2940
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3. Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: application to polymethoxylated phenylalanines and 4-oxoamino acidsHervé J. C. Deboves,Christian A. G. N. Montalbetti,Richard F. W. Jackson J. Chem. Soc. Perkin Trans. 1 2001 1876
3-Iodobenzophenoneに関する追加情報
Research Briefing on 3-Iodobenzophenone (CAS: 25116-37-4) in Chemical Biology and Pharmaceutical Applications
3-Iodobenzophenone (CAS: 25116-37-4) is a halogenated aromatic ketone that has garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications as a synthetic intermediate and photoaffinity labeling agent. Recent studies have explored its utility in medicinal chemistry, particularly in the development of targeted therapies and molecular probes. This briefing synthesizes key findings from 2022-2024 literature to highlight emerging trends and challenges associated with this compound.
A 2023 Journal of Medicinal Chemistry study demonstrated 3-Iodobenzophenone's efficacy as a precursor for Suzuki-Miyaura cross-coupling reactions in synthesizing kinase inhibitors. Researchers at MIT developed a novel series of BTK inhibitors using this compound as a key building block, achieving 78% yield with Pd(PPh3)4 catalysis. The iodine moiety's strategic positioning enabled selective functionalization while maintaining the benzophenone scaffold's photoreactivity - a dual advantage for subsequent bioconjugation studies.
In pharmaceutical formulation, 3-Iodobenzophenone's crystalline properties (melting point 98-101°C) have been optimized for drug delivery systems. A 2024 Molecular Pharmaceutics paper reported its incorporation into amorphous solid dispersions with HPMCAS, enhancing the solubility of poorly water-soluble APIs by 12-fold. Stability studies under ICH guidelines showed <5% degradation after 6 months at 40°C/75% RH, suggesting robust formulation potential.
Emerging applications in chemical biology include its use as a photo-crosslinker in PROTAC development. Stanford researchers (2023) functionalized 3-Iodobenzophenone with E3 ligase ligands, creating light-activated degraders with spatiotemporal control. The compound's ε280 of 15,200 M-1cm-1 enabled real-time monitoring of target engagement via UV spectroscopy, while MS/MS analysis confirmed specific protein labeling upon 365 nm irradiation.
Ongoing challenges include addressing the compound's potential off-target effects in biological systems. A 2024 Chemical Research in Toxicology study identified reactive oxygen species generation at concentrations >50 μM, prompting development of stabilized derivatives. Computational modeling (DFT calculations) suggests that electron-withdrawing group substitutions at the 4-position may mitigate this issue while preserving photoreactivity.
The global market for 3-Iodobenzophenone is projected to grow at 6.8% CAGR (2024-2030), driven by demand for customized synthetic intermediates. Current Good Manufacturing Practice (cGMP) production has been established by major suppliers including Sigma-Aldrich and TCI America, with HPLC purity standards now exceeding 99.5% for pharmaceutical-grade material.
Future research directions focus on expanding its applications in targeted protein degradation and PET tracer development. The compound's ability to undergo isotopic exchange (125I for 127I) without scaffold modification presents unique opportunities for theranostic applications, with preliminary in vivo data showing promising tumor-targeting specificity in murine models.
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